N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide
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Overview
Description
N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with specific reagents to yield the final product. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Common reagents for substitution reactions include halides and other nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and naphthyridine-based molecules. These compounds share structural similarities but may differ in their biological activity and applications. For example, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides are similar in structure but have different therapeutic potentials .
Biological Activity
N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide, with CAS number 1203509-94-7, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C25H26N6O
- Molecular Weight : 426.5 g/mol
- Structure : The compound features a complex structure that includes a naphthyridine moiety, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Inhibition of Telomerase Activity : Studies have shown that benzamide derivatives can inhibit telomerase activity by down-regulating telomerase-associated proteins. For instance, benzamide treatment in leukemic cells demonstrated a dose-dependent inhibition of telomerase activity, which is crucial in cancer cell proliferation .
- Topoisomerase Inhibition : Compounds related to this benzamide have been identified as topoisomerase I inhibitors. These agents disrupt the DNA replication process, leading to apoptosis in cancer cells .
- Multikinase Inhibition : Similar compounds have exhibited multikinase inhibitory activity, specifically against CDK4/CYCLIN D1 and ARK5 kinases. This inhibition can lead to cell cycle arrest and reduced tumor growth .
Case Study 1: Telomerase Inhibition
In a study involving K562 leukemic cells, treatment with benzamide resulted in a significant reduction in telomerase activity. The study reported that the effective concentration for 50% inhibition was approximately 10.7 mM. In addition, the expression of TEP1/TP1 was notably decreased following treatment, indicating a direct impact on telomerase-associated proteins .
Case Study 2: Antitumor Activity
Research has demonstrated that derivatives of naphthyridine can effectively inhibit tumor growth in vivo. For example, ARC-111, a related compound, showed potent antitumor activity when administered to tumor-bearing mice. The mechanism was linked to its ability to target topoisomerase I, leading to increased apoptosis in cancer cells .
Comparative Table of Biological Activities
Compound Name | Mechanism of Action | Targeted Enzyme/Protein | Effect on Cancer Cells |
---|---|---|---|
This compound | Telomerase Inhibition | TEP1/TP1 | Reduced proliferation |
Benzamide | Telomerase Inhibition | TERT | Decreased activity |
ARC-111 | Topoisomerase I Inhibition | Topoisomerase I | Induced apoptosis |
7x | Multikinase Inhibition | CDK4/CYCLIN D1 | Cell cycle arrest |
Properties
Molecular Formula |
C25H26N6O |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H26N6O/c1-31(2)17-16-26-23-13-12-21-22(14-15-27-24(21)30-23)28-19-8-10-20(11-9-19)29-25(32)18-6-4-3-5-7-18/h3-15H,16-17H2,1-2H3,(H,29,32)(H2,26,27,28,30) |
InChI Key |
FWMMLEULBQVTBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC2=NC=CC(=C2C=C1)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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